molecular formula C17H16BrN3O2S B14814215 N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-methylbenzamide

N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-methylbenzamide

Cat. No.: B14814215
M. Wt: 406.3 g/mol
InChI Key: ZJVXSCDZFATVLW-UHFFFAOYSA-N
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Description

N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-methylbenzamide is a complex organic compound with a molecular formula of C17H16BrN3O2S. This compound is characterized by the presence of a bromine atom, a methyl group, and a benzamide structure, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-methylbenzamide typically involves multiple steps. One common method includes the reaction of 3-bromo-4-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide and 3-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature control, mixing, and purification is common to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-4-bromo-3-methylbenzamide
  • N-Benzyl-3-bromo-4-methylbenzamide
  • N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}hexanamide

Uniqueness

N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine and methyl groups, along with the benzamide structure, make it particularly versatile in various chemical reactions and applications.

Properties

Molecular Formula

C17H16BrN3O2S

Molecular Weight

406.3 g/mol

IUPAC Name

N-[[(3-bromo-4-methylbenzoyl)amino]carbamothioyl]-3-methylbenzamide

InChI

InChI=1S/C17H16BrN3O2S/c1-10-4-3-5-12(8-10)15(22)19-17(24)21-20-16(23)13-7-6-11(2)14(18)9-13/h3-9H,1-2H3,(H,20,23)(H2,19,21,22,24)

InChI Key

ZJVXSCDZFATVLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NNC(=O)C2=CC(=C(C=C2)C)Br

Origin of Product

United States

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